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Compound of Interest

Compound Name: IMM-H004

Cat. No.: B608082 Get Quote

This technical guide provides an in-depth overview of the preclinical data for IMM-H004, a

novel coumarin derivative, in the context of cerebral ischemia. The information presented is

intended for researchers, scientists, and professionals in the field of drug development,

summarizing the mechanism of action, efficacy, and experimental methodologies from key

preclinical studies.

Introduction
Cerebral ischemia, the primary cause of ischemic stroke, initiates a complex pathophysiological

cascade including excitotoxicity, oxidative stress, and neuroinflammation, leading to neuronal

death and neurological deficits[1]. A key inflammatory pathway implicated in ischemic injury is

the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome[1][2]. IMM-H004 has

emerged as a promising neuroprotective candidate that mitigates this inflammatory response.

Preclinical studies have demonstrated its efficacy in rodent models of permanent focal cerebral

ischemia, suggesting its potential as a therapeutic agent, particularly for patients not eligible for

reperfusion therapies[2].

Mechanism of Action
IMM-H004 exerts its neuroprotective effects primarily by modulating the inflammatory response

initiated by ischemic injury. The core mechanism involves the inhibition of the Chemokine-like

factor 1 (CKLF1) pathway[2][3][4].
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CKLF1/CCR4 Axis Inhibition: IMM-H004 downregulates the binding of CKLF1 to its receptor,

C-C chemokine receptor type 4 (CCR4)[2].

NLRP3 Inflammasome Suppression: This initial step leads to the subsequent suppression of

NLRP3 inflammasome activation[2]. The NLRP3 inflammasome is a critical component of the

innate immune system that, when activated post-ischemia, triggers the release of potent pro-

inflammatory cytokines[1][2].

Reduction of Pro-inflammatory Cytokines: By inhibiting the NLRP3 inflammasome, IMM-
H004 significantly reduces the expression and release of key inflammatory mediators,

including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[3][4]. This anti-

inflammatory action is dependent on the presence of CKLF1 and involves the NF-κB

pathway[3][4].

Akt Activation Pathway: In the context of delayed tissue plasminogen activator (tPA)

administration, IMM-H004 has also been shown to prevent hemorrhagic transformation and

reduce ischemic injury by activating the Akt signaling pathway in a PKA- and PI3K-

dependent manner[5].

The proposed signaling pathway for the primary anti-inflammatory mechanism of IMM-H004 is

depicted below.
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Caption: IMM-H004 signaling pathway in cerebral ischemia.
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Preclinical Efficacy Data
IMM-H004 has demonstrated significant neuroprotective effects in rat models of permanent

middle cerebral artery occlusion (pMCAO). The efficacy has been evaluated based on infarct

volume reduction, neurological deficit improvement, and suppression of inflammatory markers.

Studies have established an effective dose range and a therapeutic time window for IMM-H004
administration post-ischemia in adult rats[3].

Parameter Group N Outcome Result Reference

Therapeutic

Window

pMCAO +

IMM-H004

(10 mg/kg)

10
Neurological

Score

Significant

improvement

at 3h & 6h

post-insult

[3]

pMCAO +

IMM-H004

(10 mg/kg)

10 Infarct Size

Significant

reduction at

3h & 6h post-

insult

[3]

pMCAO +

IMM-H004

(10 mg/kg)

10 Efficacy

No protective

effect at 9h &

12h post-

insult

[3]

Dose-

Response

pMCAO +

IMM-H004 (5

mg/kg)

10
Infarct

Volume

Significant

reduction vs.

vehicle

[3]

pMCAO +

IMM-H004

(10 mg/kg)

10
Infarct

Volume

Significant

reduction vs.

vehicle

[3]

pMCAO +

IMM-H004

(20 mg/kg)

10
Infarct

Volume

Significant

reduction vs.

vehicle

[3]
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The neuroprotective effects of IMM-H004 were also confirmed in aged rats, a more clinically

relevant model.

Parameter Group N Outcome Result Reference

Brain Injury

Aged pMCAO

+ IMM-H004

(10 mg/kg)

6
Infarct Size

(MRI)

Pronounced

reduction vs.

pMCAO

group

[3][6]

Aged pMCAO

+ IMM-H004

(10 mg/kg)

6
Edema

Volume (MRI)

Pronounced

reduction vs.

pMCAO

group

[3][6]

Anti-

Inflammatory

Effect

Aged pMCAO

+ IMM-H004

(10 mg/kg)

10
IL-1β Levels

(Brain)

Significantly

reduced vs.

pMCAO

group

[3]

Aged pMCAO

+ IMM-H004

(10 mg/kg)

10
TNF-α Levels

(Brain)

Significantly

reduced vs.

pMCAO

group

[3]

Ischemic stroke can lead to secondary complications. IMM-H004 was found to suppress

inflammation in the heart and lungs post-stroke in aged rats[3].
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Paramete
r

Group N Organ Outcome Result
Referenc
e

Anti-

Inflammato

ry

Aged

pMCAO +

IMM-H004

(10 mg/kg)

10 Heart

IL-1β &

TNF-α

Levels

Significantl

y reduced

vs. pMCAO

[3]

Effect

Aged

pMCAO +

IMM-H004

(10 mg/kg)

10 Lung

IL-1β &

TNF-α

Levels

Significantl

y reduced

vs. pMCAO

[3]

Experimental Protocols
The preclinical evaluation of IMM-H004 utilized a range of standard and advanced

experimental techniques to establish its efficacy and mechanism of action.

Subjects: Male adult (250-280g) and aged (26 months old, 500-600g) Sprague-Dawley rats

were used[3]. All animal procedures were approved by the Institutional Animal Care and Use

Committee of the Peking Union Medical College and Chinese Academy of Medical

Sciences[3].

Surgical Procedure: The pMCAO model, which mimics focal brain damage seen in human

stroke, was induced by occluding the middle cerebral artery[2][7][8]. This is typically

achieved by inserting a filament through the external carotid artery to the internal carotid

artery to block the origin of the MCA[8].

Drug Administration: IMM-H004 (5, 10, or 20 mg/kg) or saline (vehicle) was administered at

specified time points (e.g., 6 hours) after the ischemic insult[2][3].

Outcome Evaluation: Animals were euthanized, and brains were harvested for analysis at

defined endpoints (e.g., 9 hours after ischemia)[2].
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Caption: General experimental workflow for pMCAO studies.

Infarct Volume Assessment: 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to

visualize the infarct area. Healthy tissue stains red, while the ischemic core remains

unstained (white)[2][3]. Magnetic Resonance Imaging (MRI) was also used for in-vivo

assessment of infarct and edema volume[3][6].

Neurological Deficit Scoring: Behavioral tests, such as the Zea-Longa five-point scale, were

employed to assess neurological function post-ischemia[3].

Histological Analysis: Nissl staining was performed to evaluate neuronal survival and

morphology in different brain regions like the hippocampus, cortex, and striatum[2][3].

Biochemical and Molecular Analysis:

ELISA: Enzyme-Linked Immunosorbent Assay was used to quantify the concentration of

inflammatory cytokines (IL-1β, TNF-α) in brain tissue homogenates[2][3].

Western Blotting & qPCR: These techniques were used to measure the protein and mRNA

expression levels, respectively, of key targets in the signaling pathway, such as CKLF1,

CCR4, and p-NF-κB[2][3][4].
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Immunohistochemistry/Immunofluorescence: These staining methods were used to

visualize the location and expression of specific proteins within the brain tissue[2].

Metabolism and Pharmacokinetics
IMM-H004 is metabolized in vivo, with its major metabolite being a glucuronide conjugate, IMM-
H004G[9][10]. Interestingly, IMM-H004G also exhibits neuroprotective activity similar to the

parent compound. In rat models of transient MCAO, the exposure (AUC) and half-life of IMM-
H004G were found to be substantially higher than that of IMM-H004, suggesting that the

metabolite contributes significantly to the sustained therapeutic effect[9].

Conclusion
The preclinical evidence strongly supports the potential of IMM-H004 as a novel therapeutic

agent for ischemic stroke. Its primary mechanism of action, centered on the inhibition of the

CKLF1/NLRP3 inflammasome pathway, effectively reduces neuroinflammation and subsequent

brain injury in relevant animal models[2]. The compound has demonstrated efficacy within a

clinically relevant therapeutic window and in aged animals, enhancing its translational

potential[2][3]. These promising results warrant further development and support the

progression of IMM-H004 into human clinical trials for acute cerebral ischemia[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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